

# AZD-3199 versus formoterol: a comparative analysis of bronchodilator efficacy

Author: BenchChem Technical Support Team. Date: December 2025



# AZD-3199 vs. Formoterol: A Comparative Analysis of Bronchodilator Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bronchodilator efficacy of **AZD-3199**, a novel ultra-long-acting  $\beta$ 2-agonist (ultra-LABA), and formoterol, an established long-acting  $\beta$ 2-agonist (LABA). The data presented is compiled from clinical trial results to offer an objective analysis for research and drug development professionals.

## **Executive Summary**

AZD-3199 has been investigated for its potential to provide 24-hour bronchodilation with a single daily dose in patients with Chronic Obstructive Pulmonary Disease (COPD) and asthma. [1][2] Clinical studies have demonstrated that AZD-3199 produces significant and sustained bronchodilation, comparable or greater than that achieved with twice-daily formoterol.[1][3] This guide delves into the quantitative data from these studies, outlines the experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

## Data Presentation: Comparative Bronchodilator Efficacy



The following tables summarize the key quantitative data on the bronchodilator effects of **AZD-3199** and formoterol from a 4-week, randomized, double-blind, parallel-group study in patients with moderate-to-severe COPD.[1][3]

Table 1: Change from Baseline in Peak FEV1 (0-4 hours) after 4 Weeks of Treatment

| Treatment Group | Dose   | Administration       | Mean Change in<br>Peak FEV1 (mL) vs.<br>Placebo |
|-----------------|--------|----------------------|-------------------------------------------------|
| AZD-3199        | 200 μg | Once Daily (o.d.)    | 106-171                                         |
| AZD-3199        | 400 μg | Once Daily (o.d.)    | 106-171                                         |
| AZD-3199        | 800 μg | Once Daily (o.d.)    | 106-171                                         |
| Formoterol      | 9 μg   | Twice Daily (b.i.d.) | 114                                             |

Table 2: Change from Baseline in Trough FEV1 (24-26 hours) after 4 Weeks of Treatment

| Treatment Group | Dose   | Administration       | Mean Change in<br>Trough FEV1 (mL)<br>vs. Placebo |
|-----------------|--------|----------------------|---------------------------------------------------|
| AZD-3199        | 200 μg | Once Daily (o.d.)    | 97-110                                            |
| AZD-3199        | 400 μg | Once Daily (o.d.)    | 97-110                                            |
| AZD-3199        | 800 μg | Once Daily (o.d.)    | 97-110                                            |
| Formoterol      | 9 μg   | Twice Daily (b.i.d.) | 18                                                |

Table 3: Change from Baseline in Peak Forced Vital Capacity (FVC) after 4 Weeks of Treatment



| Treatment Group | Dose   | Administration       | Mean Change in<br>Peak FVC (mL) vs.<br>Placebo |
|-----------------|--------|----------------------|------------------------------------------------|
| AZD-3199        | 200 μg | Once Daily (o.d.)    | 153-204                                        |
| AZD-3199        | 400 μg | Once Daily (o.d.)    | 153-204                                        |
| AZD-3199        | 800 μg | Once Daily (o.d.)    | 153-204                                        |
| Formoterol      | 9 μg   | Twice Daily (b.i.d.) | 168                                            |

## **Experimental Protocols**

The data presented above is derived from a randomized, double-blind, placebo-controlled, parallel-group, multi-center Phase II study.[4]

Study Objective: To assess the efficacy and safety of three different once-daily doses of **AZD-3199** compared with twice-daily formoterol and placebo over a 4-week treatment period in patients with moderate-to-severe COPD.[1][3]

Patient Population: The study enrolled 329 adult patients diagnosed with moderate-to-severe COPD.[1][3]

#### Treatment Arms:

- AZD-3199: 200 μg, 400 μg, or 800 μg delivered once daily via a Turbuhaler®.[1][3]
- Formoterol: 9 μg delivered twice daily via a Turbuhaler®.[1][3]
- Placebo: Delivered once daily via a Turbuhaler®.[1][3]

#### **Efficacy Endpoints:**

 Primary: The primary efficacy outcome variables were the change from baseline in peak forced expiratory volume in 1 second (FEV1) over 0-4 hours and trough FEV1 at 24-26 hours post-dose after 4 weeks of treatment.[1][3]



• Secondary: Secondary endpoints included changes in forced vital capacity (FVC), patient-reported outcomes (COPD symptom scores), and the use of reliever medication.[1][3]

Safety Assessments: Safety and tolerability were monitored throughout the study by recording adverse events, clinical laboratory tests, and physical examinations.[2]

## Signaling Pathways and Experimental Workflow

Mechanism of Action: β2-Adrenergic Receptor Signaling

Both **AZD-3199** and formoterol are  $\beta$ 2-adrenergic receptor agonists.[5][6] They exert their bronchodilator effects by stimulating  $\beta$ 2-receptors on airway smooth muscle cells.[7][8] This activation triggers a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[7][9]





Click to download full resolution via product page

Caption: β2-Adrenergic Receptor Signaling Pathway.



#### Clinical Trial Workflow

The following diagram illustrates the general workflow of the clinical trial designed to compare the efficacy of **AZD-3199** and formoterol.



Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow.



### Conclusion

The available clinical trial data suggests that once-daily **AZD-3199** is an effective bronchodilator, demonstrating comparable or superior efficacy in improving lung function in patients with moderate-to-severe COPD when compared to twice-daily formoterol. Specifically, **AZD-3199** showed significant improvements in both peak and trough FEV1 over a 24-hour period.[1][3] Further research and long-term studies are essential to fully establish the clinical profile and potential advantages of **AZD-3199** in the management of obstructive airway diseases. No significant safety concerns were identified for **AZD-3199** in the cited study.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and safety of AZD3199 vs formoterol in COPD: a randomized, double-blind study
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the bronchodilator and systemic effects of AZD3199, an inhaled ultra-longacting β<sub>2</sub>-adrenoceptor agonist, with formoterol in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of AZD3199 vs formoterol in COPD: a randomized, double-blind study
  PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of AZD3199, an inhaled ultra long-acting β2-agonist, in patients with COPD | European Respiratory Society [publications.ersnet.org]
- 5. AZD-3199 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. AZD 3199 AdisInsight [adisinsight.springer.com]
- 7. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]
- 8. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [AZD-3199 versus formoterol: a comparative analysis of bronchodilator efficacy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1666216#azd-3199-versus-formoterol-a-comparative-analysis-of-bronchodilator-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com